![molecular formula C25H21ClN4O2 B2634062 N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251621-71-2](/img/structure/B2634062.png)
N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide, commonly known as BCI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BCI is a derivative of imidazole and has been shown to have potent activity against several types of cancer cells.
Applications De Recherche Scientifique
Synthesis and Mechanistic Insights
Research has focused on developing synthetic methodologies and understanding the reaction mechanisms involving imidazole derivatives. For instance, studies have elucidated the functionalization reactions of pyrazole and imidazole compounds, offering insights into the synthesis of complex molecules with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005). Additionally, the aminocarbonylation process has been explored to prepare imidazole-4-carboxamides, showcasing efficient routes to peptidomimetics and constrained amino acid analogues (Skogh et al., 2013).
Antitumor Activity
Several studies have focused on the synthesis of imidazole carboxamide derivatives to evaluate their antitumor potential. Novel N-substituted imidazole-5-carboxamides have been synthesized and tested for their antitumor activities, indicating the role of these compounds as promising antitumor agents (Hadizadeh, Ramezani, Tayarani, & Eghbal, 2007).
Biochemical Studies
Imidazole derivatives have been explored for their potential in inhibiting key enzymes and interacting with biological targets. For example, compounds have been designed to inhibit histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), showcasing potent in vitro and in vivo anticancer activities (Cheng, Yun, Ullah, & Yuan, 2020). This demonstrates the potential of imidazole carboxamides in the development of novel therapeutic agents targeting specific biochemical pathways.
Advanced Materials and Methodologies
Innovative synthesis techniques and material development have also been a focus. Catalyst-free synthesis methods have been developed for constructing complex imidazole frameworks, highlighting environmentally benign approaches to chemical synthesis (Shaabani et al., 2014). These studies contribute to the advancement of green chemistry principles in the synthesis of biologically relevant compounds.
Propriétés
IUPAC Name |
N-benzyl-1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c26-21-10-8-20(9-11-21)24(31)29-22-12-6-19(7-13-22)15-30-16-23(28-17-30)25(32)27-14-18-4-2-1-3-5-18/h1-13,16-17H,14-15H2,(H,27,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATOOQZQJLCBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.